calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
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Overview
Description
Calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is a heterocyclic organic compound with the molecular formula C17H13CaN3O6S2 and a molecular weight of 459.509620 g/mol . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methyl-2-sulfonatophenylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1-amino-2-naphthalenesulfonic acid in an alkaline medium to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color properties. In biological systems, it can interact with proteins and nucleic acids, making it useful in staining and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components that allow for selective staining and visualization .
Comparison with Similar Compounds
Similar Compounds
- Calcium;1-amino-2-naphthalenesulfonate
- Calcium;4-methyl-2-sulfonatophenylamine
- Calcium;1-amino-4-[(4-chloro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Uniqueness
Calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. Its combination of sulfonate groups and azo linkage makes it particularly suitable for applications requiring high stability and vibrant coloration .
Properties
CAS No. |
65152-20-7 |
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Molecular Formula |
C17H13CaN3O6S2 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H15N3O6S2.Ca/c1-10-6-7-13(15(8-10)27(21,22)23)19-20-14-9-16(28(24,25)26)17(18)12-5-3-2-4-11(12)14;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);/q;+2/p-2 |
InChI Key |
DAECNVZEQKEXCN-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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